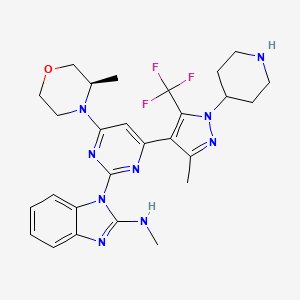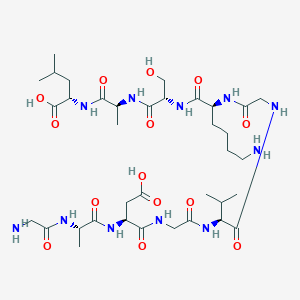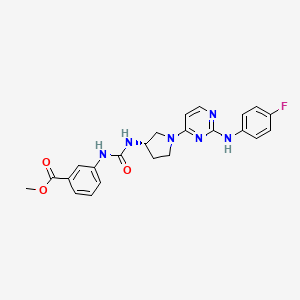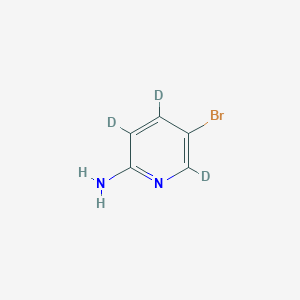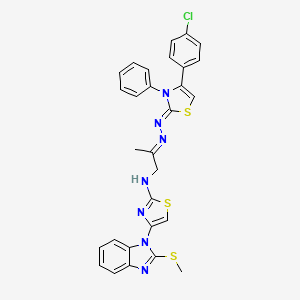
Cox-2-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2-IN-27 is a selective cyclooxygenase-2 inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders. Selective cyclooxygenase-2 inhibitors like this compound are designed to reduce inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Métodos De Preparación
The synthesis of Cox-2-IN-27 involves several steps, starting with the preparation of key intermediates. One common method involves the use of 5-hydroxy-2-methylpyridine, which is converted to the corresponding acetyl derivative through a series of practical synthetic steps . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Cox-2-IN-27 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Cox-2-IN-27 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis. In biology, it is used to investigate the role of cyclooxygenase-2 in inflammation and cancer. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders. In industry, it is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mecanismo De Acción
Cox-2-IN-27 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking this pathway, this compound reduces inflammation and pain without affecting the protective functions of cyclooxygenase-1 in the gastrointestinal tract. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and prevents the enzyme’s activity .
Comparación Con Compuestos Similares
Cox-2-IN-27 is part of a class of selective cyclooxygenase-2 inhibitors known as coxibs. Similar compounds include celecoxib, rofecoxib, etoricoxib, and valdecoxib. Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency. For example, it may have a higher binding affinity for cyclooxygenase-2 or a better safety profile with fewer gastrointestinal side effects. The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of cyclooxygenase-2 without affecting cyclooxygenase-1 .
Propiedades
Fórmula molecular |
C29H24ClN7S3 |
|---|---|
Peso molecular |
602.2 g/mol |
Nombre IUPAC |
N-[(2E)-2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29- |
Clave InChI |
VVGDOFKPSNGUQP-QBSJXOACSA-N |
SMILES isomérico |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
SMILES canónico |
CC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


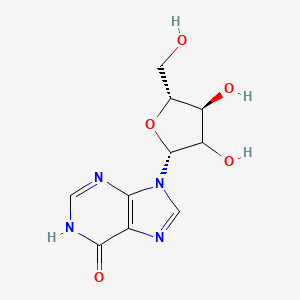
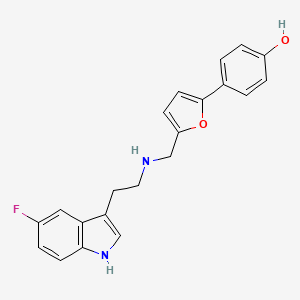
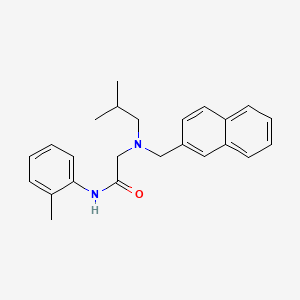
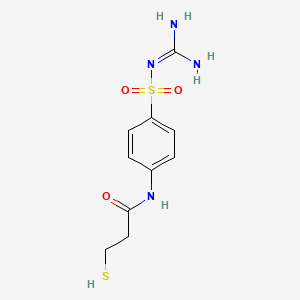
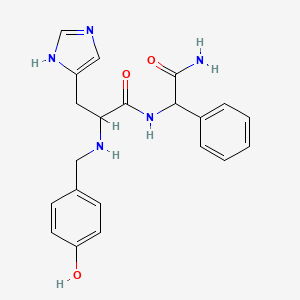
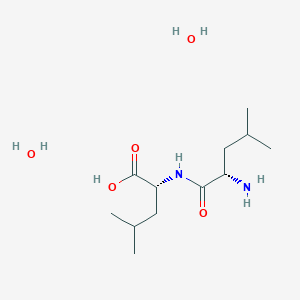
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
